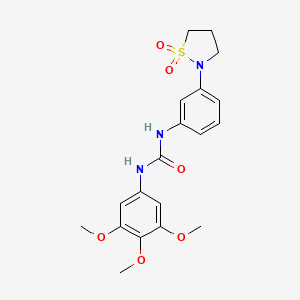

1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea

Description

This compound is a urea derivative featuring a 3,4,5-trimethoxyphenyl group and a 1,1-dioxidoisothiazolidine moiety linked via a phenyl bridge. The 3,4,5-trimethoxyphenyl group is a common pharmacophore in kinase inhibitors and antiproliferative agents due to its ability to engage in hydrophobic and hydrogen-bonding interactions with biological targets . The sulfone (dioxido) group in the isothiazolidine ring enhances solubility and metabolic stability compared to non-oxidized sulfur analogues . Structural characterization of such compounds often relies on X-ray crystallography, with software like SHELX playing a critical role in refinement and validation .

Properties

IUPAC Name |

1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O6S/c1-26-16-11-14(12-17(27-2)18(16)28-3)21-19(23)20-13-6-4-7-15(10-13)22-8-5-9-29(22,24)25/h4,6-7,10-12H,5,8-9H2,1-3H3,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEVMFJRMSHGRIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea is a phenylurea derivative characterized by its unique chemical structure that includes a dioxidoisothiazolidin moiety. This compound has garnered interest in various fields due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's IUPAC name is 1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)urea. Its molecular formula is , with a molecular weight of approximately 405.47 g/mol. The presence of multiple functional groups enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. It may function as an inhibitor of certain pathways involved in disease mechanisms, particularly in cancer and microbial infections. The precise molecular targets are still under investigation but may include enzymes involved in metabolic pathways.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. In vivo studies have demonstrated significant tumor growth inhibition in xenograft models when administered at specific dosages .

Antimicrobial Properties : The compound has shown potential antimicrobial activity against various bacterial strains. Its efficacy appears to be linked to its structural features that facilitate interaction with microbial targets .

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound:

- In Vitro Studies : In vitro assays have demonstrated that the compound can inhibit the growth of cancer cell lines at micromolar concentrations. For instance, an IC50 value was reported around 0.5 μM for certain cancer types .

- Pharmacokinetics : A pharmacokinetic profile study in mice indicated moderate plasma clearance and a favorable half-life of approximately 11.2 hours. The oral bioavailability was found to be high at around 87.4%, suggesting good absorption characteristics .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds reveal that modifications to the phenyl groups significantly affect their biological activity. Substituents on the para-position of the phenyl ring have been linked to enhanced IDO1 inhibitory activity .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea Derivatives with Varied Substituents

Several urea-based analogs share the 3,4,5-trimethoxyphenyl group but differ in the substituents on the opposing aromatic ring or heterocycle:

Key Observations :

- The thiadiazole in may improve π-π stacking compared to the sulfone-containing isothiazolidine, but the sulfone group likely enhances solubility.

- Fluorine or methoxy substituents (e.g., 5f and 5g) modulate electron density and steric effects, influencing target binding .

Heterocyclic Analogues Beyond Urea

Compounds with alternative heterocycles or scaffolds but retaining the 3,4,5-trimethoxyphenyl motif:

Key Observations :

- The triazolopyridazine in and benzothiazole in introduce rigid heterocycles that may enhance target selectivity.

- Pyrazoline derivatives (e.g., 3a) derived from chalcones show promise in antiproliferative contexts, though their urea-based counterparts are less explored .

Non-Urea Derivatives

Scaffolds diverging from urea while retaining the 3,4,5-trimethoxyphenyl group:

Research Findings and Trends

- Antiproliferative Activity : Urea derivatives (e.g., 5f, 5g) are prioritized for their balanced potency and synthetic accessibility . The 3,4,5-trimethoxyphenyl group is critical for tubulin polymerization inhibition in some analogs .

- Antimalarial Potential: Non-urea derivatives like the propanone in show efficacy against Plasmodium strains, though urea-based analogs remain underexplored in this context.

- Synthetic Strategies : Many compounds are synthesized via Claisen-Schmidt condensations (chalcones) or nucleophilic substitutions (urea formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.